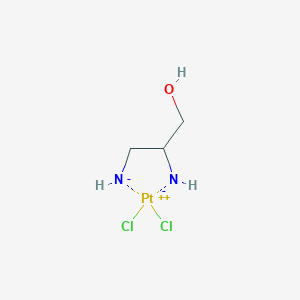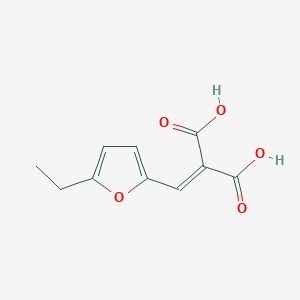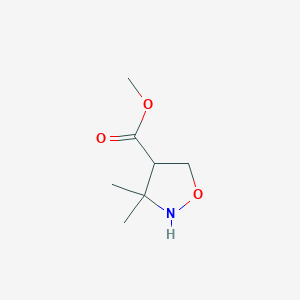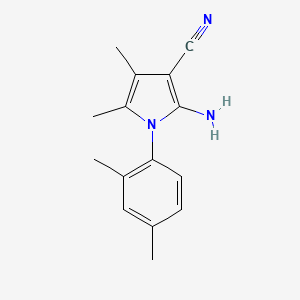![molecular formula C12H19N3O3 B12873305 N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide CAS No. 55808-69-0](/img/structure/B12873305.png)
N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide typically involves the reaction of an appropriate isoxazole derivative with morpholine-4-carboxamide. One common method involves the use of araldoxime and iodosobenzene in the presence of CTAB in a water medium at ambient temperature . This reaction furnishes the desired isoxazole derivative, which can then be further reacted with morpholine-4-carboxamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an isoxazole derivative with additional oxygen-containing functional groups, while reduction may result in the formation of a reduced isoxazole derivative.
Aplicaciones Científicas De Investigación
N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220): A potent and selective FLT3 inhibitor with good pharmaceutical properties.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Tested for in vitro antifungal activities.
Uniqueness
N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide is unique due to its specific isoxazole and morpholine-4-carboxamide structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in the field of medicinal chemistry.
Propiedades
Número CAS |
55808-69-0 |
|---|---|
Fórmula molecular |
C12H19N3O3 |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C12H19N3O3/c1-9(2)7-10-8-11(14-18-10)13-12(16)15-3-5-17-6-4-15/h8-9H,3-7H2,1-2H3,(H,13,14,16) |
Clave InChI |
WZVATVPBGQLSCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=NO1)NC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)





![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)

